![molecular formula C11H20O3 B12936065 1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane CAS No. 89635-81-4](/img/structure/B12936065.png)
1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, oily liquid with a predicted boiling point of 277.2°C and a density of 1.060 g/cm³ . This compound is part of the polyethylene glycol (PEG) family and contains a propargyl group, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane typically involves the reaction of propargyl alcohol with triethylene glycol under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the ether bond . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Click Chemistry: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and copper catalysts for click chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane primarily involves its propargyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis. In biological systems, the propargyl group can form covalent bonds with target molecules, facilitating the modification of biomolecules and the synthesis of complex drug molecules .
Comparison with Similar Compounds
1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane can be compared with other similar compounds, such as:
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine: This compound contains an amine group instead of a butane chain, making it useful in the synthesis of amine-containing molecules.
2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol: This compound has a hydroxyl group, which can be further modified to form various derivatives.
The uniqueness of 1-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)butane lies in its specific structure, which combines the properties of a propargyl group with a triethylene glycol backbone, making it a versatile intermediate in both chemical and biological applications.
Properties
CAS No. |
89635-81-4 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-[2-(2-prop-2-ynoxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H20O3/c1-3-5-7-13-9-11-14-10-8-12-6-4-2/h2H,3,5-11H2,1H3 |
InChI Key |
YLHBQEWTBCOJOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)
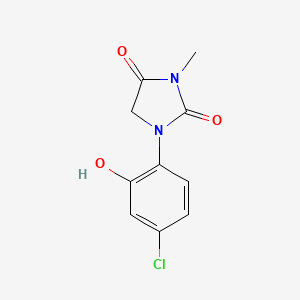

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
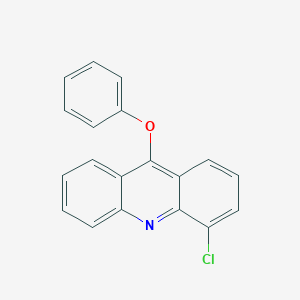

![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)

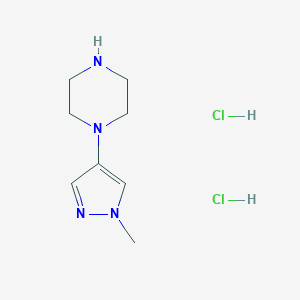
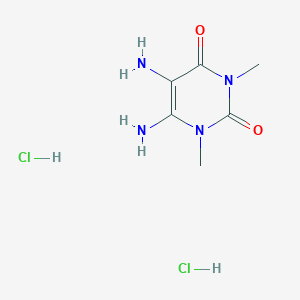
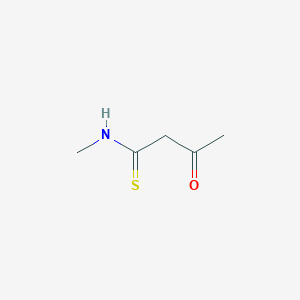

![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

